1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 86817-85-8
VCID: VC3893213
InChI: InChI=1S/C17H23N/c1-3-9-16(10-4-1)15-18-14-8-7-13-17(18)11-5-2-6-12-17/h1,3-5,9-11H,2,6-8,12-15H2
SMILES: C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3
Molecular Formula: C17H23N
Molecular Weight: 241.37 g/mol

1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-

CAS No.: 86817-85-8

Cat. No.: VC3893213

Molecular Formula: C17H23N

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- - 86817-85-8

Specification

CAS No. 86817-85-8
Molecular Formula C17H23N
Molecular Weight 241.37 g/mol
IUPAC Name 1-benzyl-1-azaspiro[5.5]undec-10-ene
Standard InChI InChI=1S/C17H23N/c1-3-9-16(10-4-1)15-18-14-8-7-13-17(18)11-5-2-6-12-17/h1,3-5,9-11H,2,6-8,12-15H2
Standard InChI Key VAAGQNWBLGYSFE-UHFFFAOYSA-N
SMILES C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3
Canonical SMILES C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 1-benzyl-1-azaspiro[5.5]undec-10-ene, reflects its core structure: a nitrogen-containing spiro system bridging two five-membered rings, with a benzyl group attached to the nitrogen atom (Fig. 1) . Key structural features include:

Molecular Geometry

  • Molecular Formula: C₁₇H₂₃N

  • Molecular Weight: 241.37 g/mol .

  • Spiro Junction: The nitrogen atom serves as the bridging atom between two cyclohexene rings, creating a rigid, three-dimensional geometry .

  • Benzyl Substituent: The phenylmethyl group enhances steric bulk and influences electronic properties, potentially modulating reactivity .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number86817-85-8
SMILESC1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3
InChI KeyVAAGQNWBLGYSFE-UHFFFAOYSA-N
DensityNot reported-
Melting/Boiling PointsNot characterized

Synthetic Methodologies

Cyclocondensation Approaches

Early syntheses relied on cyclocondensation reactions. For example, treatment of 3-phenylamino-2-cyano-3-mercaptoacrylamide with 4-oxo-1-phenylcyclohexanecarbonitrile in ethanol catalyzed by p-TsOH yielded spiro-thiazine intermediates, which were further functionalized . These methods emphasize precision in reaction conditions to achieve optimal yields .

Ring-Closing Metathesis (RCM)

Modern strategies employ RCM to construct the spiro framework. Allylation of carbamate-protected amines followed by Grubbs catalyst-mediated cyclization has proven effective for generating the azaspiro core . This method offers scalability and functional group tolerance, critical for pharmaceutical applications .

Table 2: Representative Synthetic Routes

MethodKey Reagents/ConditionsYieldReference
Cyclocondensationp-TsOH, ethanol, refluxModerate
RCMGrubbs catalyst, CH₂Cl₂, rtHigh

Reactivity and Functionalization

The compound’s unsaturated spiro system permits diverse derivatization:

  • Olefin Functionalization: The exocyclic double bond undergoes hydrogenation or epoxidation, enabling access to saturated analogs or oxygenated derivatives .

  • Benzyl Group Manipulation: Debenzylation via hydrogenolysis reveals a secondary amine, useful for further alkylation or acylation .

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